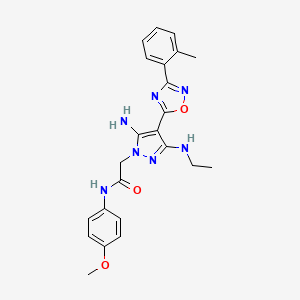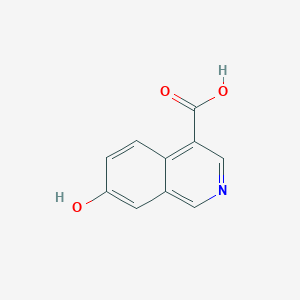![molecular formula C9H10BrNO2 B2695344 Methyl N-[4-(bromomethyl)phenyl]carbamate CAS No. 1891072-54-0](/img/structure/B2695344.png)
Methyl N-[4-(bromomethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-(bromomethyl)phenyl]carbamate: is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a carbamate group. This compound is used in various chemical and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-[4-(bromomethyl)phenyl]carbamate typically involves the bromination of a methyl phenyl carbamate precursor. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl N-[4-(bromomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while oxidation reactions can produce brominated phenyl carbamates with additional functional groups.
Applications De Recherche Scientifique
Chemistry: Methyl N-[4-(bromomethyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes and other biomolecules .
Medicine: Its unique structure allows for the creation of derivatives with enhanced biological activity and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of Methyl N-[4-(bromomethyl)phenyl]carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group is particularly reactive, allowing it to interact with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .
Molecular Targets and Pathways: The compound targets nucleophilic sites on enzymes and proteins, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter protein function, making it useful in studying biochemical pathways and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
- Methyl N-[4-(chloromethyl)phenyl]carbamate
- Methyl N-[4-(iodomethyl)phenyl]carbamate
- Methyl N-[4-(fluoromethyl)phenyl]carbamate
Comparison: Methyl N-[4-(bromomethyl)phenyl]carbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in chemical reactions. For example, the bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a preferred choice in certain synthetic applications .
Propriétés
IUPAC Name |
methyl N-[4-(bromomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKIVPRPJHTDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)

![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)

![6-{[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2695268.png)


![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)
![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)
![2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2695278.png)
![3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2695279.png)
![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)

